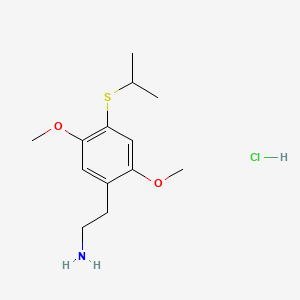![molecular formula C7H8F2O B590010 (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one CAS No. 142473-47-0](/img/structure/B590010.png)
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S,4S)-2,3-difluorobicyclo[221]heptan-7-one is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the selective fluorination of bicyclo[2.2.1]heptan-7-one using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone group can also participate in various biochemical reactions, influencing metabolic pathways.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-7-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
2,3-Difluorobicyclo[2.2.1]heptane: Similar structure but lacks the ketone group, affecting its chemical reactivity and applications.
Uniqueness
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one is unique due to the presence of both fluorine atoms and a ketone group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the ketone group provides a versatile functional site for further chemical modifications.
特性
CAS番号 |
142473-47-0 |
|---|---|
分子式 |
C7H8F2O |
分子量 |
146.137 |
IUPAC名 |
(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C7H8F2O/c8-5-3-1-2-4(6(5)9)7(3)10/h3-6H,1-2H2/t3-,4+,5+,6- |
InChIキー |
MBJGNPTUMRYILC-GUCUJZIJSA-N |
SMILES |
C1CC2C(C(C1C2=O)F)F |
同義語 |
Bicyclo[2.2.1]heptan-7-one, 2,3-difluoro-, (1R,2R,3S,4S)-rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)



